Cas no 58777-84-7 (2-Bromo-1-(4-bromophenyl)ethanol)

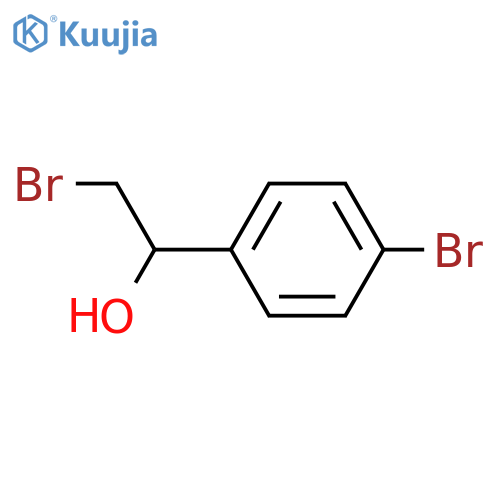

58777-84-7 structure

商品名:2-Bromo-1-(4-bromophenyl)ethanol

CAS番号:58777-84-7

MF:C8H8Br2O

メガワット:279.956521034241

MDL:MFCD13186687

CID:1611226

PubChem ID:10945819

2-Bromo-1-(4-bromophenyl)ethanol 化学的及び物理的性質

名前と識別子

-

- Benzenemethanol, 4-bromo-a-(bromomethyl)-

- 2-Bromo-1-(4-bromophenyl)ethanol

- 1-(4-Bromophenyl)-2-bromoethanol

- 2,4'-dibromo-1-phenylethan-1-ol

- 2-bromo-1-(4-bromophenyl)ethan-1-ol

- Benzenemethanol, 4-bromo-alpha-(bromomethyl)-

- D79032

- MFCD24346382

- PS-16466

- SY126890

- SY214981

- PB43115

- 58777-84-7

- EN300-269826

- SCHEMBL918222

- AKOS017560430

- CS-0309592

- MFCD13186687

-

- MDL: MFCD13186687

- インチ: 1S/C8H8Br2O/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,8,11H,5H2

- InChIKey: ZOCCHBFOKYCUST-UHFFFAOYSA-N

- ほほえんだ: BrCC(C1C=CC(=CC=1)Br)O

計算された属性

- せいみつぶんしりょう: 279.89214g/mol

- どういたいしつりょう: 277.89419g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 111

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2

- 疎水性パラメータ計算基準値(XlogP): 2.5

2-Bromo-1-(4-bromophenyl)ethanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B659205-25mg |

2-Bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 25mg |

$ 70.00 | 2022-06-07 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBJL660-1G |

2-bromo-1-(4-bromophenyl)ethanol |

58777-84-7 | 97% | 1g |

¥ 1,848.00 | 2023-03-30 | |

| Enamine | EN300-269826-0.5g |

2-bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 95.0% | 0.5g |

$271.0 | 2025-03-20 | |

| Enamine | EN300-269826-2.5g |

2-bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 95.0% | 2.5g |

$726.0 | 2025-03-20 | |

| Enamine | EN300-269826-10g |

2-bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 95% | 10g |

$1593.0 | 2023-09-11 | |

| Aaron | AR01B3B0-250mg |

2-BROMO-1-(4-BROMOPHENYL)ETHAN-1-OL |

58777-84-7 | 97% | 250mg |

$128.00 | 2025-02-09 | |

| Enamine | EN300-269826-5g |

2-bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 95% | 5g |

$1075.0 | 2023-09-11 | |

| Enamine | EN300-269826-1g |

2-bromo-1-(4-bromophenyl)ethan-1-ol |

58777-84-7 | 95% | 1g |

$371.0 | 2023-09-11 | |

| eNovation Chemicals LLC | D701421-100mg |

2-bromo-1-(4-bromophenyl)ethanol |

58777-84-7 | 97% | 100mg |

$120 | 2024-07-21 | |

| A2B Chem LLC | AV96016-2.5g |

2-Bromo-1-(4-bromophenyl)ethanol |

58777-84-7 | 95% | 2.5g |

$800.00 | 2024-04-19 |

2-Bromo-1-(4-bromophenyl)ethanol 関連文献

-

Irlon M. Ferreira,Sergio A. Yoshioka,Jo?o V. Comasseto,André L. M. Porto RSC Adv. 2017 7 12650

58777-84-7 (2-Bromo-1-(4-bromophenyl)ethanol) 関連製品

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)

- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 2197523-10-5(4-methyl-2-[(oxan-3-yl)methoxy]pyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:58777-84-7)2-Bromo-1-(4-bromophenyl)ethanol

清らかである:99%

はかる:1g

価格 ($):214.0